molecular formula C20H26O6 B12417551 rac Secoisolariciresinol-d6

rac Secoisolariciresinol-d6

Cat. No.: B12417551
M. Wt: 368.5 g/mol
InChI Key: PUETUDUXMCLALY-UHCIIZHOSA-N
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Description

rac Secoisolariciresinol-d6: is a labelled lignan (phenylpropanoid) with significant estrogenic activity . It is a stable isotope-labelled compound, often used in scientific research for its unique properties. The compound has a molecular formula of C20H20D6O6 and a molecular weight of 368.45 .

Preparation Methods

The preparation of rac Secoisolariciresinol-d6 involves synthetic routes that typically include the incorporation of deuterium atoms into the secoisolariciresinol structure. One common method involves the use of deuterated reagents in the synthesis process. For example, the synthesis might start with a precursor compound that undergoes a series of reactions, including hydrogenation with deuterium gas, to introduce the deuterium atoms . Industrial production methods often involve large-scale synthesis using similar techniques but optimized for higher yields and purity.

Chemical Reactions Analysis

rac Secoisolariciresinol-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

rac Secoisolariciresinol-d6 is widely used in scientific research due to its stable isotope labelling. Some of its applications include:

Mechanism of Action

The mechanism of action of rac Secoisolariciresinol-d6 involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can modulate various cellular pathways, including those involved in cell growth and differentiation. The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

rac Secoisolariciresinol-d6 is unique due to its stable isotope labelling, which distinguishes it from other lignans. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its isotopic labelling and specific research applications.

Properties

Molecular Formula

C20H26O6

Molecular Weight

368.5 g/mol

IUPAC Name

(2S,3S)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol

InChI

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1/i3D,4D,5D,6D,9D,10D

InChI Key

PUETUDUXMCLALY-UHCIIZHOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@H](CO)[C@H](CC2=C(C(=C(C(=C2[2H])[2H])O)OC)[2H])CO)[2H])OC)O)[2H]

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O

Origin of Product

United States

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